
2-(Methoxymethyl)-6-methylpyridine
Overview
Description
2-(Methoxymethyl)-6-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of methoxymethyl and methyl groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-6-methylpyridine typically involves the methoxymethylation of pyridine derivatives. One common method is the reaction of 6-methylpyridine with formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2. This reaction is carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as ZrO(OTf)2, is crucial for cost-effective and environmentally friendly production. The scalability of the reaction and the reusability of the catalyst make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxymethylpyridine: Lacks the methyl group at the 6-position, resulting in different chemical properties.
6-Methylpyridine: Lacks the methoxymethyl group, affecting its reactivity and applications.
2-Methoxymethyl-1,4-benzenediamine: Contains a benzene ring instead of a pyridine ring, leading to different chemical behavior.
Uniqueness
2-(Methoxymethyl)-6-methylpyridine is unique due to the presence of both methoxymethyl and methyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.
Biological Activity
2-(Methoxymethyl)-6-methylpyridine, also known as MMP, is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and therapeutic applications, supported by recent research findings and case studies.
- Molecular Formula : C_9H_{11}N
- Molecular Weight : 149.19 g/mol
- CAS Number : 59303-12-7
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death .
Anticancer Activity
The anticancer potential of MMP has been explored in several studies. Notably, it has been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- Case Study : In a study evaluating the effects of MMP on HeLa cells, it was found that treatment with MMP resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
HeLa | 25 | 48 hours |
MCF-7 | 30 | 48 hours |
The mechanism underlying its anticancer effects may involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression.
Gallstone Dissolution
A notable application of MMP is its use as a topical agent for gallstone dissolution. A recent study compared MMP with methyl-tert-butyl ether (MTBE), demonstrating that MMP had superior efficacy in dissolving cholesterol gallstones in a porcine model.
- Efficacy Results :
The biological activities of MMP are attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : The compound disrupts bacterial membranes.
- Anticancer Mechanism : Induction of apoptosis through caspase activation.
- Gallstone Dissolution : Enhanced solubility properties facilitate cholesterol solubilization.
Properties
IUPAC Name |
2-(methoxymethyl)-6-methylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-4-3-5-8(9-7)6-10-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXCNVCUQLKGGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291513 | |
Record name | 2-(methoxymethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59303-12-7 | |
Record name | NSC76084 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methoxymethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHOXYMETHYL-6-METHYLPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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